[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Overview
Description
4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorobenzyl group, a piperazine ring, and a triazolopyrimidine moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 3,4-dichlorobenzyl chloride.
Piperazine Ring Formation: The dichlorobenzyl chloride is then reacted with piperazine to form 4-(3,4-dichlorobenzyl)piperazine.
Triazolopyrimidine Formation: The final step involves the reaction of 4-(3,4-dichlorobenzyl)piperazine with a triazolopyrimidine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different proteins and enzymes.
Medicine
In medicinal chemistry, 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic applications. It has shown promise as a candidate for drug development, particularly in the treatment of certain cancers and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazolopyrimidine scaffold and are also studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds are known for their potential as adenosine receptor antagonists and have been explored for various therapeutic applications.
Uniqueness
The uniqueness of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its dichlorobenzyl and piperazine moieties contribute to its distinct pharmacological profile, setting it apart from other similar compounds.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-13-3-2-12(10-14(13)19)11-23-6-8-24(9-7-23)16(26)15-21-17-20-4-1-5-25(17)22-15/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWIECODILADDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=NN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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